Cas no 14516-56-4 (but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine)
![but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine structure](https://nl.kuujia.com/scimg/cas/14516-56-4x500.png)
14516-56-4 structure
Productnaam:but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine Chemische en fysische eigenschappen
Naam en identificatie
-
- Perazine dimaleate
- PERAZINE DIMALEATE, CRM STANDARD
- 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (2Z)-but-2-enedioate
- 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine di[(2Z)-but-2-enedioate]
- 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
- 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2)
- but-2-enedioic acid
- Perazine maleate
- Perazine Maleate [JAN]
- Pernazinum
- 10-[3-(4-Methylpiperazine-1-yl)propyl]-10H-phenothiazine·2maleic acid
- Q27258087
- 3VG1507988
- 14516-56-4
- CHEBI:31979
- Perazine maleate (JAN)
- PERAZINE DIMALEATE [WHO-DD]
- UNII-3VG1507988
- Perazine Dimaleate 1.0 mg/ml in Dimethyl Sulfoxide (as free base)
- D01412
- PHENOTHIAZINE, 10-(3-(4-METHYL-1-PIPERAZINYL)PROPYL)-, MALEATE (1:2)
- (Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
- but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
-
- Inchi: InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChI-sleutel: UASWVXBJEDDYKU-BTJKTKAUSA-N
- LACHT: OC(/C=C\C(=O)O)=O.CN1CCN(CCCN2C3=CC=CC=C3SC3=CC=CC=C23)CC1
Berekende eigenschappen
- Exacte massa: 455.18807
- Monoisotopische massa: 339.176919
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 374
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 35
Experimentele eigenschappen
- Dichtheid: 1.149
- Smeltpunt: 210 °C
- Kookpunt: 493.6°Cat760mmHg
- Vlampunt: 252.3°C
- PSA: 84.32
but-2-enedioic acid; 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine Gerelateerde literatuur
-
Aly M. Taha,Nawal A. El-Rabbat,Michael E. El-Kommos,Ibraheim H. Refat Analyst 1983 108 1500
-
P. G. Ramappa,H. Sanke Gowda,Anant N. Nayak Analyst 1980 105 663
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